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3-Hydroxycyclohexane-1-carboxamide

Cat. No.: B14914639
M. Wt: 143.18 g/mol
InChI Key: ZHRSANJYFKREQT-UHFFFAOYSA-N
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Description

3-Hydroxycyclohexane-1-carboxamide is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . Its structure features a cyclohexane ring substituted with both a carboxamide group and a hydroxyl group at the 1 and 3 positions, respectively, as represented by the SMILES notation O=C(N)C1CCCC(O)C1 . This structure places it within a class of cyclohexane-based compounds that are of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. Compounds based on the cyclohexane carboxamide scaffold have been extensively explored as GABA agonists, indicating potential research applications for investigating and developing new anticonvulsant therapies . The mechanism of action for such compounds often involves the positive allosteric modulation of GABA receptors, the major inhibitory neurotransmitter system in the mammalian brain, which plays a critical role in regulating neuronal excitability . As an intermediate, this hydroxycarboxamide derivative serves as a versatile chiral building block for the enantioselective synthesis of more complex bioactive molecules . The presence of both hydrogen bond donor and acceptor groups in its structure is a key pharmacophoric feature that can facilitate interactions with biological macromolecules, such as enzymes and receptors . This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B14914639 3-Hydroxycyclohexane-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-hydroxycyclohexane-1-carboxamide

InChI

InChI=1S/C7H13NO2/c8-7(10)5-2-1-3-6(9)4-5/h5-6,9H,1-4H2,(H2,8,10)

InChI Key

ZHRSANJYFKREQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxycyclohexane 1 Carboxamide and Its Analogues

Established Reaction Pathways for 3-Hydroxycyclohexane-1-carboxamide Synthesis

Direct Amidation and Amidification Routes from Cyclohexane (B81311) Precursors

The direct conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For this compound, this typically involves the amidation of 3-hydroxycyclohexanecarboxylic acid. While direct thermal condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and results in a reversible reaction with low conversion. rsc.org

To overcome these limitations, various reagents and catalysts have been developed to facilitate direct amidation under milder conditions. Boron-based reagents, such as B(OCH2CF3)3, have proven effective for the direct amidation of a wide array of carboxylic acids and amines, often allowing for simple filtration-based purification. nih.gov This method has been successfully applied to N-protected amino acids with minimal racemization. nih.gov Zirconium catalysts have also been shown to promote the direct coupling of unactivated carboxylic acids with amines. rsc.org Additionally, advancements in phosphine (B1218219) and phosphine oxide organocatalysts, operating through a P(III) ↔ P(V) cycle, and the use of 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives have expanded the scope of direct amidation to include sensitive and sterically hindered substrates. mdpi.com

Amidification can also be achieved from esters. The direct amidation of alkyl esters can be accomplished with high chemoselectivity using catalysts like FeCl3 or through transition-metal-free methods involving N-C/O-C bond cleavage. mdpi.comorganic-chemistry.orgrsc.org These methods provide alternative routes to carboxamides from different starting materials.

Transformations Involving Cyclohexanone (B45756) and Cyclohexanol (B46403) Derivatives

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. masterorganicchemistry.comsynarchive.com This method can be applied to the synthesis of this compound starting from a cyclohexanone derivative. The general process involves the formation of an oxime from a ketone, followed by an acid-catalyzed rearrangement. masterorganicchemistry.comsynarchive.com

For instance, cyclohexanone oxime rearranges to form ε-caprolactam, a cyclic amide. libretexts.orgacs.orgrsc.org The reaction is typically catalyzed by strong acids, but greener alternatives using catalysts like Ga(OTf)3, HgCl2, P2O5, or solid acid catalysts like Amberlyst 15 have been developed. libretexts.org The reaction conditions, including temperature and catalyst, can be optimized to achieve high conversion rates. libretexts.org

CatalystTemperature (°C)Reaction TimeConversion (%)
Ga(OTf)34020 min92
HgCl2808 h-
Amberlyst 15Reflux2 h66.7 (for 4-hydroxyacetophenone oxime)

This table presents data on the Beckmann rearrangement under different catalytic conditions. libretexts.org

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from carbonyl compounds, ammonium (B1175870) carbonate, and potassium cyanide. wikipedia.orgorganic-chemistry.orgambeed.com While this reaction primarily yields hydantoins, its principles can be adapted for the synthesis of amino acids and their derivatives. nih.govencyclopedia.pub The reaction proceeds through the formation of an aminonitrile intermediate. wikipedia.org

The Strecker synthesis is another powerful method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org It involves the reaction of a carbonyl compound with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.org This methodology can be adapted to produce N-acylated α-aminonitriles by using amides instead of amines as one of the condensation partners. acs.org This is particularly relevant for synthesizing precursors to carboxamides. The reaction conditions can be optimized by exploring different catalysts, solvents, and cyanide sources to achieve good yields for a variety of substrates. acs.orgnih.gov

Advanced and Stereoselective Synthetic Strategies

Enantioselective and Diastereoselective Approaches to this compound

Controlling the stereochemistry of the hydroxyl and carboxamide groups on the cyclohexane ring is crucial, as different stereoisomers can exhibit distinct biological activities. google.com Enantioselective and diastereoselective synthetic methods aim to produce specific stereoisomers of this compound with high purity.

One approach involves the stereoselective reduction of a 3-oxocyclohexanecarboxylic ester. For example, microbial reduction using Rhizopus arrhizus can lead to optically active cis-3-hydroxycyclohexanecarboxylic esters. google.com Asymmetric [4+2] cycloadditions, or Diels-Alder reactions, using chiral auxiliaries can also establish the desired stereochemistry early in the synthesis. google.com For instance, the reaction between an optically active bisacrylate and butadiene can produce (R)-3-cyclohexenecarboxylic acid with high enantiomeric excess, which can then be converted to a precursor of (1R,3S)-3-hydroxycyclohexanecarboxylate. google.com

Diastereoselective synthesis can also be achieved through catalytic hydrogenation of precursors like 3-hydroxy-2-pyrone-6-carboxylic acid, which can be derived from renewable resources. nih.gov Furthermore, stereoselective routes to related compounds, such as 3-substituted 2-aminocyclopentanecarboxylic acid derivatives, have been developed, which could potentially be adapted for the synthesis of this compound analogues. wisc.edu These methods often rely on ring-opening reactions of bicyclic intermediates or enantioselective enzymatic reductions to set the desired stereocenters. wisc.edunih.gov

Asymmetric Catalysis in Hydroxycyclohexane Carboxamide Synthesis

Asymmetric catalysis provides a powerful toolkit for the enantioselective synthesis of complex molecules like this compound. By employing chiral catalysts, it is possible to construct the desired stereocenters with high fidelity. This section delves into transition metal-catalyzed reactions, organocatalytic methods, and the emerging field of photoredox catalysis.

Transition metal catalysis, particularly with palladium, has been instrumental in developing synthetic routes to functionalized cyclohexanes. nih.govrsc.org These methods often involve the creation of key carbon-carbon and carbon-heteroatom bonds with excellent stereocontrol. nih.govresearchgate.net

Palladium-catalyzed asymmetric hydrogenation of 2-aryl substituted cyclic ketones via dynamic kinetic resolution (DKR) also offers a pathway to chiral trans-cycloalkanols, which can serve as precursors. dicp.ac.cn This method has successfully produced a series of chiral trans-cycloalkanols with two adjacent stereocenters in high yields and excellent enantioselectivities. dicp.ac.cn Furthermore, palladium-catalyzed asymmetric carboamination reactions of N-allyl sulfamides with aryl or alkenyl bromides have been developed to synthesize substituted cyclic sulfamides, which can be precursors to diamines. nih.gov These reactions proceed via a stereoselective syn-aminopalladation of the alkene, which is critical for achieving high enantioselectivity. nih.gov

The strategic use of ligands, such as chiral phosphoric acids, can control the regioselectivity and diastereoselectivity in palladium-catalyzed carbocyclizations to form substituted cyclohexenes. nih.govacs.org These cyclohexene (B86901) products can then be further functionalized to introduce the desired hydroxyl and carboxamide groups.

Catalyst SystemReaction TypeSubstrate TypeProductKey FeatureReference
Pd(A-taPhos)2Cl2CarbonylationCyclohexane precursor(1S,3S)-3-hydroxycyclohexane-1-carboxylic acidHigh efficiency and quality in large-scale synthesis. nih.gov
Palladium/AcidAsymmetric Hydrogenation (DKR)2-Aryl cyclic ketonestrans-CycloalkanolsProvides access to chiral cycloalkanol derivatives with excellent enantioselectivity. dicp.ac.cn
Pd2(dba)3 / (S)-Siphos-PEAsymmetric CarboaminationN-allyl sulfamides and aryl bromidesCyclic sulfamidesHigh levels of asymmetric induction via syn-aminopalladation. nih.gov
Palladium / Phosphoric AcidRegiodivergent CarbocyclizationDi- and trienallenescis-1,4-disubstituted cyclohexenesStereospecific synthesis of thermodynamically disfavored isomers. nih.govacs.org

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions. nih.govnih.gov Proline and its derivatives are among the most well-known organocatalysts, capable of catalyzing a range of asymmetric transformations, including aldol (B89426) and Michael reactions, which can be used to construct the chiral centers of hydroxycyclohexane derivatives. wikipedia.orgrsc.orgtcichemicals.com Prolinamide-based bifunctional catalysts, for instance, have demonstrated high efficiency in direct aldol reactions between ketones and aldehydes, affording products with high diastereo- and enantioselectivities. researchgate.net

Squaramide-based organocatalysts are another important class, acting as hydrogen-bond donors to activate substrates. acs.orgorganic-chemistry.orgacs.org Chiral squaramide derivatives have been shown to be excellent catalysts for conjugate addition reactions, achieving high yields and enantioselectivities even at low catalyst loadings. organic-chemistry.orgacs.org These catalysts can be used in domino reactions to create densely functionalized cyclohexanes with controlled stereochemistry. researchgate.net For example, a bifunctional cyclohexanediamine/squaramide catalyst has been used for the diastereodivergent synthesis of functionalized cyclohexanes through enantioselective domino reactions. researchgate.net The modular synthesis of squaramides allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. acs.org

Organocatalyst TypeReaction TypeSubstrate ExampleProduct FeatureKey FindingReference
ProlinamidesAldol ReactionKetones and aldehydesanti-Aldol productsHigh diastereo- and enantioselectivity (up to 99:1 dr, 99% ee). researchgate.net
Cinchona SquaramidesMichael Additionβ-ketoesters and nitroolefinsMichael adductsGood yields with excellent enantio- and diastereoselectivities. acs.org
Bifunctional SquaramideDomino ReactionEnones and malonatesDensely functionalized cyclohexanesDiastereodivergent access to complex cyclohexane scaffolds. researchgate.net
(-)-Cinchonine modified squaramideConjugate Addition1,3-dicarbonyls and β-nitrostyrenesConjugate addition productsHigh yields and excellent enantioselectivities (>99% ee). organic-chemistry.orgacs.org

Visible-light photoredox catalysis has become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgmercer.edu This methodology can be applied to the derivatization of cyclohexane rings through C-H bond functionalization. nih.gov For instance, the combination of photoredox catalysis with a hydrogen atom transfer (HAT) catalyst can enable the direct C-H functionalization of amides and ethers. acs.org

One approach involves the generation of radical species from carboxylic acids via decarboxylation, which can then participate in further reactions. mercer.edu This strategy allows for the conversion of carboxylic acids into valuable functional groups. Another strategy is the direct nucleophilic addition of amides to unfunctionalized alkenes. nih.govbeilstein-journals.org In this process, a photocatalyst generates a radical cation from an alkene, which is then trapped by an amide nucleophile. This has been successfully applied to the intramolecular cyclization of alkenes with β-lactams. nih.govbeilstein-journals.org The dehydrogenative functionalization of cyclic styryl derivatives, such as 1-aryl-cyclohexenes, with carboxylic acids has also been achieved using a visible-light photoredox/[Co(III)] cocatalyzed system, yielding allylic carboxylates. acs.org These methods showcase the potential of photoredox catalysis for the late-stage functionalization of cyclohexane precursors to introduce desired functionalities.

Catalysis TypeReactionSubstrateProductSignificanceReference
Photoredox / HATC-H DifluoroallylationAmides, EthersDifluoroallylated productsDirect functionalization of C(sp3)-H bonds. acs.org
PhotoredoxDecarboxylative FunctionalizationCarboxylic AcidsVarious functionalized compoundsCreates C-C and C-X bonds from abundant precursors. mercer.edu
PhotoredoxIntramolecular Nucleophilic AmidationAlkenes with β-lactams2-Alkylated clavam derivativesFacile approach to functionalized alkylamides. nih.govbeilstein-journals.org
Photoredox / [Co(III)]Dehydrogenative Functionalization1-Aryl-cyclohexenes and carboxylic acidsAllylic carboxylatesChemo- and regioselective allylic functionalization. acs.org
Biocatalytic and Chemoenzymatic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound.

Kinetic resolution using hydrolases, particularly lipases, is a widely used and effective method for obtaining enantiomerically pure compounds. nih.gov This strategy can be applied to the resolution of racemic precursors of this compound, such as racemic esters of 3-hydroxycyclohexane-1-carboxylic acid. In a kinetic resolution, one enantiomer of the racemic substrate is selectively hydrolyzed by the enzyme, leaving the unreacted enantiomer in high enantiomeric excess.

For example, lipases from Candida antarctica (CALB) and Pseudomonas cepacia have been successfully used in the kinetic resolution of various chiral alcohols and esters. almacgroup.comnih.govmdpi.com The hydrolysis of racemic esters of 3-aryl alkanoic acids has been studied with a range of hydrolases to identify biocatalysts that yield the corresponding acids with excellent enantiopurity. almacgroup.com The choice of enzyme and reaction conditions, such as solvent and temperature, is crucial for achieving high enantioselectivity (E-value) and conversion. nih.gov This approach allows for the separation of enantiomers, providing access to the desired stereoisomer of the carboxylic acid or alcohol precursor, which can then be converted to the final carboxamide.

HydrolaseSubstrate TypeResolution TypeProductKey OutcomeReference
Candida antarctica Lipase (B570770) B (CALB)Racemic estersHydrolysisEnantioenriched acid and esterHigh enantioselectivity in resolving 3-aryl alkanoic acid esters. almacgroup.com
Pseudomonas cepacia LipaseRacemic esterHydrolysis(S)-alcoholResolution of an ester precursor for Ivabradine with 96:4 e.r. mdpi.com
Candida rugosa LipaseRacemic Naproxen methyl esterHydrolysis(S)-NaproxenHigh E-value (174.2) and conversion (49%). nih.gov
Aspergillus oryzae (mycelia)Racemic FlurbiprofenEsterification(R)-Flurbiprofen esterGood conversion and enantioselectivity (up to 92% ee). nih.gov

Whole-cell biocatalysis utilizes the metabolic machinery of microorganisms to perform complex chemical transformations. nih.govscispace.com This approach is particularly advantageous for reactions requiring cofactor regeneration, such as reductions and hydroxylations. frontiersin.org

Microorganisms have been identified that can hydroxylate the cyclohexane ring. For instance, a strain of Alcaligenes (W1) can hydroxylate cyclohexane carboxylate at the 4-position to produce trans-4-hydroxycyclohexane carboxylate. nih.govnih.gov This hydroxylation is catalyzed by a mixed-function oxygenase. nih.govnih.gov Furthermore, engineered strains of Pseudomonas taiwanensis VLB120 expressing cytochrome P450 monooxygenases have been developed for the efficient hydroxylation of cyclohexane to cyclohexanol. frontiersin.org By optimizing gene expression, remarkable whole-cell activities have been achieved. frontiersin.org

The reduction of a ketone group to a hydroxyl group is another key transformation that can be achieved using microbial systems. Whole-cell bioreduction of ketocyclohexane carboxamide or its precursors using engineered E. coli strains co-expressing a suitable ketoreductase and a cofactor regenerating enzyme (e.g., formate (B1220265) dehydrogenase) can provide the desired this compound with high stereoselectivity. nih.govscispace.com These whole-cell systems offer a robust and efficient method for producing chiral alcohols from ketone precursors. nih.govscispace.com

Microorganism / Enzyme SystemTransformationSubstrateProductKey FeatureReference
Alcaligenes strain W1HydroxylationCyclohexane carboxylatetrans-4-Hydroxycyclohexane carboxylateRegiospecific hydroxylation at the C4 position. nih.govnih.gov
P. taiwanensis VLB120 (engineered)HydroxylationCyclohexaneCyclohexanolHigh whole-cell activity (55 U gCDW–1) and conversion (82.5%). frontiersin.org
E. coli co-expressing CtXR and CbFDHKetone ReductionAromatic α-keto estersChiral α-hydroxy estersEfficient whole-cell system with in-situ cofactor regeneration. nih.govscispace.com
E. coli with engineered CAR and TAReductive Amination CascadeLignin-derived carboxylic acidsPrimary aminesOne-pot conversion of acids to amines. nih.gov

Functional Group Introduction and Interconversion for this compound Synthesis

The construction of this compound fundamentally relies on the strategic introduction and interconversion of its two key functional groups: the hydroxyl and the carboxamide moieties on the cyclohexane scaffold. The primary and most direct method for synthesizing this compound involves the amidation of its corresponding carboxylic acid precursor, 3-hydroxycyclohexanecarboxylic acid.

This transformation can be achieved through several well-established amidation protocols. A common approach is the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent. Various coupling reagents are employed for this purpose, each with its own advantages in terms of reaction conditions, efficiency, and suppression of side reactions. nih.govluxembourg-bio.com

For instance, carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), are widely used to form an active ester intermediate that readily reacts with ammonia to furnish the desired amide. nih.gov Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective. peptide.com Uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) offer rapid and efficient amide bond formation with minimal racemization, which is particularly important when dealing with chiral analogues. peptide.comsigmaaldrich.com

The choice of coupling reagent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. Below is a comparative table of common coupling reagents that can be applied to the amidation of 3-hydroxycyclohexanecarboxylic acid.

Coupling ReagentAdditive (if any)Typical SolventKey Advantages
DCC/EDCHOBt/NHSDCM, DMFCost-effective, widely used
BOP/PyBOP-DMF, CH₂Cl₂High reactivity, good for hindered substrates
HBTU/HATUDIPEADMFFast reaction times, low racemization
T3P®Pyridine (B92270), Et₃NEtOAc, THFHigh yields, easy work-up

Another strategy involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-hydroxycyclohexanecarbonyl chloride can then be treated with ammonia to yield the target carboxamide. This method is often straightforward and high-yielding, though it may require protection of the hydroxyl group to prevent unwanted side reactions.

C-H Functionalization Approaches to Substituted Cyclohexanes

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of this compound and its analogues, C-H functionalization offers a novel approach to introduce further substituents onto the cyclohexane ring, bypassing the need for pre-functionalized starting materials. nih.gov

The carboxamide group itself can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond, typically at a sterically accessible position. This directed C-H activation can then be followed by coupling with a variety of partners to introduce new functional groups. For instance, palladium-catalyzed C-H arylation, alkenylation, or acetoxylation can be envisioned on a pre-formed cyclohexane carboxamide scaffold. nih.gov

While specific examples for this compound are not extensively documented, the principles of directed C-H functionalization on similar cyclohexane systems are well-established. The presence of the hydroxyl group adds a layer of complexity, potentially influencing the regioselectivity of the C-H activation or requiring a protecting group strategy.

Recent advances have demonstrated the transannular γ-C–H arylation of cycloalkane carboxylic acids, which could be a viable strategy for synthesizing substituted precursors to this compound. nih.gov This approach highlights the potential to functionalize remote C-H bonds, significantly expanding the accessible chemical space for analogues.

Process Development and Scalability Aspects in the Synthesis of this compound

The transition from a laboratory-scale synthesis to an industrial production process requires careful consideration of several factors to ensure economic viability, safety, and sustainability.

Optimization of Reaction Conditions for Industrial Viability

For the industrial synthesis of this compound, the optimization of reaction conditions is paramount. This involves a systematic study of parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and throughput while minimizing costs and waste generation. organic-chemistry.org

In the context of the amidation of 3-hydroxycyclohexanecarboxylic acid, moving away from stoichiometric coupling reagents, which generate significant byproducts, towards catalytic methods is highly desirable for large-scale production. mdpi.com For example, the direct thermal amidation, which involves heating the carboxylic acid and ammonia (or an amine) at elevated temperatures, can be a greener alternative, although it may require high temperatures and pressures. organic-chemistry.org The development of robust and recyclable catalysts for direct amidation is an active area of research. mdpi.com

The following table outlines key parameters that would be optimized for the industrial-scale amidation of 3-hydroxycyclohexanecarboxylic acid.

ParameterObjective of OptimizationPotential Impact on Industrial Viability
Catalyst Selection and Loading Minimize catalyst usage while maintaining high conversion rates.Reduces cost and simplifies purification.
Temperature and Pressure Identify the lowest possible temperature and pressure for efficient reaction.Enhances safety and reduces energy consumption.
Solvent Choice Utilize green and easily recoverable solvents.Improves environmental footprint and process economics.
Reaction Time Shorten reaction cycles to increase plant throughput.Increases productivity and reduces operational costs.
Work-up and Purification Develop simple and efficient purification methods (e.g., crystallization).Reduces processing time and solvent usage.

Implementation of Continuous Flow Processes

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including enhanced safety, better heat and mass transfer, and improved product consistency. google.com The synthesis of this compound, particularly the amidation step, is well-suited for implementation in a continuous flow setup.

A flow process for the amidation of 3-hydroxycyclohexanecarboxylic acid would typically involve pumping a solution of the carboxylic acid and an activating agent through a heated reactor, followed by the introduction of a stream of ammonia. The product stream would then be collected and purified. This approach allows for precise control over reaction parameters and can lead to higher yields and purities compared to batch methods. google.com The use of packed-bed reactors with immobilized catalysts or reagents can further simplify the process by facilitating catalyst recovery and reuse.

Strategic Utility of Key Synthetic Intermediates and Precursors to this compound

The most crucial precursor is 3-hydroxycyclohexanecarboxylic acid . The stereochemistry of this precursor will directly determine the stereochemistry of the final product. Various methods have been developed for the synthesis of this intermediate, including the hydrogenation of m-hydroxybenzoic acid and its derivatives. google.com The enantioselective synthesis of specific stereoisomers of 3-hydroxycyclohexanecarboxylic acid is of particular interest for pharmaceutical applications and can be achieved through enzymatic resolutions or asymmetric catalysis. google.com

Another important class of intermediates are the activated derivatives of 3-hydroxycyclohexanecarboxylic acid, such as 3-hydroxycyclohexanecarbonyl chloride . As mentioned earlier, these reactive intermediates can be readily converted to the target amide.

For the synthesis of analogues through C-H functionalization, This compound itself serves as a key intermediate. By subjecting this molecule to various C-H activation conditions, a library of substituted derivatives can be generated.

Furthermore, precursors to the cyclohexane ring itself, such as substituted cyclohexenes or cyclohexanones, can be strategically employed. For example, the reduction of a 3-ketocyclohexanecarboxamide, which can be derived from the corresponding keto-acid, would provide an alternative route to the target molecule. The synthesis of such precursors can often be achieved from readily available starting materials. researchgate.net

The following table lists key intermediates and precursors and their strategic role in the synthesis of this compound.

Intermediate/PrecursorSynthetic Utility
3-Hydroxycyclohexanecarboxylic acid Direct precursor for amidation to form the target molecule. google.com
3-Hydroxycyclohexanecarbonyl chloride Activated intermediate for facile amidation.
This compound Starting material for the synthesis of analogues via C-H functionalization.
m-Hydroxybenzoic acid Readily available starting material for the synthesis of the cyclohexane ring through hydrogenation. google.com
3-Oxocyclohexanecarboxylic acid Precursor that can be converted to the target molecule via reduction of the ketone and amidation of the acid.

Chemical Reactivity and Transformations of 3 Hydroxycyclohexane 1 Carboxamide

Reactivity at the Hydroxyl Functionality of 3-Hydroxycyclohexane-1-carboxamide

The secondary hydroxyl group on the cyclohexane (B81311) ring is a key site for a variety of chemical modifications, including oxidation, esterification, and nucleophilic substitution.

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 3-oxocyclohexane-1-carboxamide (B2511937), using a range of oxidizing agents. The choice of reagent is crucial to prevent over-oxidation or reaction at the amide functionality.

Commonly employed reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based reagents such as Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride/DMSO). These reagents are known for their mildness and high efficiency in converting secondary alcohols to ketones without affecting other sensitive functional groups. The resulting 3-oxocyclohexane-1-carboxamide is a key intermediate for further synthetic elaborations. nih.govnih.gov

Table 1: Representative Conditions for Controlled Oxidation

Oxidizing Agent Solvent Typical Reaction Temperature Product
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Room Temperature 3-Oxocyclohexane-1-carboxamide
Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) Room Temperature 3-Oxocyclohexane-1-carboxamide

This table represents typical conditions for the oxidation of secondary alcohols and can be extrapolated to this compound.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. chemguide.co.ukchemrevise.org However, to avoid potential hydrolysis of the amide bond under strongly acidic conditions, milder methods are often preferred. These include reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. chemguide.co.uk

Transesterification, the conversion of one ester to another, can also be employed, though it is less common for the direct esterification of an alcohol. Enzymatic esterification using lipases presents a green and highly selective alternative, often proceeding under neutral conditions and minimizing side reactions. libretexts.org

Table 2: Common Esterification Methods

Reagent Catalyst/Base Product
Carboxylic Acid (R-COOH) H₂SO₄ (catalytic) 3-(Acyloxy)cyclohexane-1-carboxamide
Acyl Chloride (R-COCl) Pyridine 3-(Acyloxy)cyclohexane-1-carboxamide

This table illustrates general esterification methods applicable to secondary alcohols.

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature (OH⁻). libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Common strategies include conversion to a tosylate (OTs), mesylate (OMs), or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine converts the alcohol to a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles (e.g., halides, cyanide, azide) via an Sₙ2 mechanism, leading to a range of 3-substituted cyclohexane-1-carboxamide derivatives. libretexts.org

Reactivity at the Carboxamide Functionality of this compound

The carboxamide group is a robust functional group, but it can undergo transformation through hydrolysis or be elaborated to form more complex amide structures.

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. chemguide.co.ukmasterorganicchemistry.com

Acidic Hydrolysis : Heating the amide in the presence of a strong acid, such as aqueous hydrochloric acid or sulfuric acid, will yield 3-hydroxycyclohexanecarboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com

Basic Hydrolysis : Treatment with a strong base, like aqueous sodium hydroxide (B78521), followed by heating, results in the formation of the sodium salt of 3-hydroxycyclohexanecarboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. youtube.comyoutube.com Subsequent acidification of the reaction mixture will protonate the carboxylate to give the free carboxylic acid.

Table 3: Products of Amide Hydrolysis

Condition Products
Acidic (e.g., HCl, H₂O, heat) 3-Hydroxycyclohexanecarboxylic acid + Ammonium chloride

This table outlines the expected products from the hydrolysis of this compound based on general amide chemistry.

The primary amide of this compound can serve as a scaffold for the synthesis of N-substituted amide derivatives. While direct N-alkylation can be challenging, alternative strategies can be employed. One common approach involves the hydrolysis of the amide to the corresponding carboxylic acid, followed by coupling with a desired amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.com This two-step sequence allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a library of novel this compound derivatives. nih.gov

Dehydration Reactions Leading to Nitrile Analogues

The conversion of primary amides to nitriles is a classic dehydration reaction in organic synthesis, effectively removing a molecule of water from the carboxamide group (-CONH₂) to yield a cyano group (-C≡N). orgoreview.com For this compound, this transformation yields 3-hydroxycyclohexane-1-carbonitrile. This reaction is typically achieved using a variety of dehydrating agents. orgoreview.comlibretexts.org

The general mechanism for these dehydrations involves the activation of the amide's carbonyl oxygen by the dehydrating agent, converting it into a better leaving group. chemistrysteps.com For instance, with phosphorus oxychloride, the carbonyl oxygen attacks the phosphorus atom, initiating a sequence of steps. The nitrogen's lone pair then forms a carbon-nitrogen double bond (an imine-like intermediate), and subsequent elimination steps, driven by the formation of stable phosphorus-oxygen byproducts, lead to the final nitrile. youtube.com A base is often present to neutralize the acidic byproducts generated during the reaction. nih.gov

The table below summarizes various dehydrating systems that are generally applicable for the conversion of primary amides to nitriles.

Dehydrating Agent/SystemConditionsGenerality
Phosphorus Pentoxide (P₂O₅)Heating, often neat or in a high-boiling solventStrong, classic reagent; can require harsh conditions. masterorganicchemistry.com
Thionyl Chloride (SOCl₂)Often used with a base (e.g., pyridine) at refluxEffective, but generates HCl and SO₂. libretexts.org
Phosphorus Oxychloride (POCl₃)Typically with a base (e.g., pyridine)Common and effective, similar to SOCl₂. youtube.com
Tris(dimethylamino)phosphine (P(NMe₂)₃)Reflux in a solvent like CHCl₃ with diethylamineMilder conditions with broad substrate scope. nih.gov
Oxalyl Chloride / Et₃N / PPh₃O (catalytic)Room temperature, short reaction timesA catalytic Appel-type dehydration that is rapid and efficient. organic-chemistry.org

Chemical Modifications and Transformations of the Cyclohexane Ring System

The cyclohexane ring of this compound, particularly in its unsaturated or functionalized forms, is susceptible to various modifications that can lead to complex polycyclic or rearranged structures.

Ring Opening Reactions of Bicyclic Intermediates

Bicyclic intermediates can be formed from derivatives of this compound through intramolecular reactions. For example, derivatives containing a double bond, such as cyclohex-3-ene-1-carboxamide (B1296590), can undergo epoxidation or bromination. The resulting electrophilic epoxide or bromonium ion can be attacked by the neighboring hydroxyl or amide group, leading to the formation of a bicyclic ether or lactone. nih.govnih.gov

A study on cyclohex-3-ene-1-carboxamide derivatives demonstrated that epoxidation with agents like m-CPBA, followed by intramolecular cyclization involving the amide and a neighboring hydroxymethyl group, can produce bicyclic lactones. nih.govnih.gov These bicyclic systems, which are often strained, can subsequently undergo ring-opening reactions under acidic or nucleophilic conditions. beilstein-journals.org

The mechanism of the ring-opening can proceed through different pathways, such as an Sₙ1-like or Sₙ2-like mechanism, depending on the substrate and reaction conditions. beilstein-journals.org For instance, in an acid-catalyzed ring-opening, protonation of an oxygen atom in the bicyclic ether is followed by cleavage of a carbon-oxygen bond. The resulting carbocationic intermediate (in an Sₙ1 pathway) or the intact protonated ether (in an Sₙ2 pathway) is then attacked by a nucleophile. beilstein-journals.org The stereochemistry of the final product provides crucial insight into the operative mechanism. beilstein-journals.org

The table below shows results from an acid-catalyzed ring-opening of a related bicyclic system with various alcohol nucleophiles.

EntryNucleophile (Alcohol)CatalystYield (%)
1MethanolPyridinium p-toluenesulfonate (PPTS)61
2EthanolPPTS55
3Propan-1-olPPTS48
4Propan-2-olPPTS35
5tert-ButanolPPTS26
Data adapted from studies on related 3-aza-2-oxabicyclo[2.2.1]hept-5-ene systems. beilstein-journals.org

Stereochemical Inversion and Epimerization at Chiral Centers

This compound possesses two chiral centers at the C1 and C3 positions. The stereochemical integrity of these centers is a critical consideration during chemical transformations. Epimerization, the change in configuration at one of several chiral centers in a molecule, can occur under certain reaction conditions.

For example, reactions involving the oxidation of the hydroxyl group to a ketone (3-oxocyclohexane-1-carboxamide) temporarily destroy the chirality at C3. A subsequent reduction of the ketone can lead to a mixture of diastereomers (cis and trans isomers) unless a stereoselective reducing agent is used. google.com

Furthermore, the hydrogen atom at C1, being adjacent to the carbonyl group of the amide, is potentially acidic. Under strongly basic conditions, deprotonation at this position could lead to the formation of an enolate-like intermediate. Reprotonation of this intermediate could result in epimerization, leading to a mixture of cis and trans isomers. acs.org In a study focused on synthesizing a key intermediate for the drug Edoxaban, it was noted that maintaining a controlled pH was crucial to prevent epimerization at a carbon atom adjacent to a carbonyl group during an oxidation step. acs.org The synthesis of specific stereoisomers of 3-hydroxycyclohexanecarboxylic acid often requires carefully designed synthetic routes, such as asymmetric cycloadditions or enzymatic resolutions, to avoid the formation of unwanted stereoisomers. google.com

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is essential for controlling reaction outcomes and designing rational synthetic pathways.

Elucidation of Reaction Pathways and Intermediate Species

The elucidation of reaction pathways often involves a combination of experimental studies and computational modeling. For complex transformations, such as the formation and rearrangement of bicyclic intermediates, identifying the transient species is key. nih.gov In the reactions of related cyclohexene (B86901) carboxamide derivatives, spectroscopic methods are used to determine the structure of products, which in turn sheds light on the reaction mechanism, such as rearrangements that occur during bromination or epoxidation reactions. nih.govnih.gov

For instance, the formation of bicyclic lactones from hydroxymethyl-substituted cyclohexene carboxamides suggests a pathway where the initially formed epoxide is opened by an intramolecular nucleophilic attack from the amide or hydroxyl group. nih.gov The specific product formed can depend on which group attacks and from which face of the molecule, highlighting the complex interplay of steric and electronic factors. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to model the transition states and intermediates, providing deeper insight into the reaction energetics and helping to explain the observed product distribution. researchgate.net

Impact of Catalysis on Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in directing the course of reactions involving this compound, influencing both reaction rates and selectivity (chemo-, regio-, and stereo-selectivity).

In dehydration reactions to form nitriles, a catalyst can offer a milder reaction pathway compared to stoichiometric dehydrating agents. For example, the use of a catalytic amount of triphenylphosphine (B44618) oxide in an Appel-type dehydration modifies the mechanism to proceed through a catalytic cycle, reducing waste and often improving functional group tolerance. organic-chemistry.org

In transformations of the cyclohexane ring, acid or base catalysis is fundamental. In the ring-opening of bicyclic ethers, the choice of acid catalyst can influence the reaction efficiency. beilstein-journals.org Similarly, biocatalysis offers a powerful tool for achieving high stereoselectivity. Enzymes like hydrolases can be used for the kinetic resolution of racemic mixtures of 3-hydroxycyclohexanecarboxylic acid derivatives, and oxidoreductases, such as shikimate dehydrogenase, can perform stereoselective reductions of keto-acid precursors. google.comgoogle.com These enzymatic methods operate via highly specific catalytic mechanisms within the enzyme's active site, often leading to a single stereoisomer where chemical methods might produce a mixture. google.comgoogle.com

Studies on Radical Intermediates in Cyclohexane Chemistry

Radical intermediates are highly reactive species characterized by an unpaired electron. youtube.com In the realm of organic chemistry, these intermediates play a crucial role in a variety of transformations, including halogenation, oxidation, and complex cyclizations. researchgate.netacs.org The study of radical intermediates in cyclohexane chemistry provides a foundational understanding of the reactivity of saturated carbocyclic systems, which is directly applicable to substituted derivatives like this compound. Radical reactions typically proceed through a three-step mechanism: initiation, propagation, and termination. researchgate.netyoutube.com

Initiation: This step involves the formation of radicals from a non-radical species, often induced by heat or light (photolysis). youtube.comyoutube.com

Propagation: A radical reacts with a stable molecule to form a new radical and a new stable molecule. This step creates a chain reaction that continues until the reactants are consumed or a termination event occurs. researchgate.netyoutube.com

Termination: Two radical species react with each other to form a stable, non-radical product, thus ending the chain reaction. researchgate.net

The stability of the radical intermediate formed during propagation is a key factor in determining the reaction's outcome. For alkyl radicals, the order of stability generally increases from primary to secondary to tertiary, following the same trend as carbocations. youtube.com

Research into the reactions of methyl radicals with cyclohexane has provided quantitative data on the energetics of hydrogen abstraction from the cyclohexane ring. rsc.org In these studies, methyl radicals are generated, and their subsequent reactions to abstract hydrogen atoms from cyclohexane are monitored to determine the Arrhenius parameters, which describe the temperature dependence of the reaction rate. rsc.org The data show that abstraction of tertiary hydrogen atoms is kinetically more favorable than abstraction of secondary hydrogen atoms. rsc.org

ParameterAbstraction of Secondary HAbstraction of Tertiary H
log (A/cm³ mol⁻¹s⁻¹) 10.8311.78
E/kJ mol⁻¹ 37.435.7
Table 1: Arrhenius parameters for hydrogen abstraction from cyclohexane by methyl radicals. Data sourced from rsc.org.

These findings are significant when considering the structure of this compound. The molecule possesses multiple secondary hydrogens and one tertiary hydrogen (at the C1 position bearing the carboxamide group). Based on radical stability principles, a radical reaction would preferentially occur at the tertiary C1 position.

A notable study in the field involves the trapping of transient strained intermediates like 1,2-cyclohexadiene with the stable radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl). nih.gov The reaction is believed to proceed through a monoradical intermediate. nih.gov In this process, 1,2-cyclohexadiene, generated in situ, reacts with a molecule of TEMPO to form a vinyl radical intermediate. nih.gov This intermediate then undergoes further reactions, ultimately leading to the formation of a ketone product. nih.gov This research highlights how even highly unstable cyclohexane-derived intermediates can be intercepted and studied through their radical reactivity. nih.gov

Another key area of study is the oxidation of cyclohexane. The gas-phase oxidation of cyclohexane over metal oxides has been shown to involve the formation of radical intermediates, which were detected using spin trapping techniques combined with EPR spectroscopy. rsc.org This confirms that the catalytic process initiates through the generation of radicals from the cyclohexane molecule. rsc.org

The principles of free-radical halogenation also apply to cyclohexane systems. The reaction of cyclohexane with chlorine or bromine in the presence of UV light or heat leads to the substitution of a hydrogen atom with a halogen via a radical chain mechanism. youtube.com Bromination is known to be highly selective for the most substituted carbon, while chlorination is less selective. youtube.com For a substituted cyclohexane, this selectivity would dictate the major product formed.

Reaction TypeReagentsKey Feature
Free-Radical Halogenation Cl₂/hν or Br₂/hνSubstitution of H with a halogen. Bromination is highly selective for the most stable radical position. youtube.com
Oxidation O₂ / Metal Oxide CatalystsInvolves radical intermediates in the gas phase. rsc.org
Hydrogen Abstraction Methyl RadicalsRate depends on the type of C-H bond (tertiary > secondary). rsc.org
Radical Trapping TEMPOUsed to intercept and characterize transient radical intermediates. nih.gov
Table 2: Summary of selected radical reactions relevant to the cyclohexane framework.

While specific studies focusing exclusively on the radical reactions of this compound are not prevalent in the reviewed literature, the extensive research on the parent cyclohexane ring and related derivatives provides a strong framework for predicting its behavior. The presence of hydroxyl and carboxamide groups would influence the reactivity, potentially directing radical reactions or participating in subsequent transformations.

Structural and Stereochemical Analysis of 3 Hydroxycyclohexane 1 Carboxamide and Its Derivatives

Analysis of Isomerism and Stereochemistry

The presence of two stereocenters in the 3-hydroxycyclohexane-1-carboxamide molecule, at carbon 1 (bearing the carboxamide group) and carbon 3 (bearing the hydroxyl group), gives rise to multiple stereoisomers. The relative orientation of these two substituents determines whether the isomer is cis or trans, and the absolute configuration at each stereocenter determines the enantiomeric and diastereomeric forms.

Characterization of Enantiomeric and Diastereomeric Forms

This compound can exist as four stereoisomers, comprising two pairs of enantiomers. The cis isomers have the hydroxyl and carboxamide groups on the same side of the cyclohexane (B81311) ring, while the trans isomers have them on opposite sides.

Cis Isomers: The cis configuration gives rise to a pair of enantiomers: (1R,3S)-3-hydroxycyclohexane-1-carboxamide and (1S,3R)-3-hydroxycyclohexane-1-carboxamide.

Trans Isomers: The trans configuration also results in a pair of enantiomers: (1R,3R)-3-hydroxycyclohexane-1-carboxamide and (1S,3S)-3-hydroxycyclohexane-1-carboxamide.

Table 1: Stereoisomers of this compound

Isomer Name Configuration Relationship
(1R,3S)-3-hydroxycyclohexane-1-carboxamide cis Enantiomer of (1S,3R)
(1S,3R)-3-hydroxycyclohexane-1-carboxamide cis Enantiomer of (1R,3S)
(1R,3R)-3-hydroxycyclohexane-1-carboxamide trans Enantiomer of (1S,3S)

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of each stereocenter is crucial for a complete stereochemical description. Several methodologies are employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. researchgate.netweizmann.ac.il By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in space can be elucidated. For instance, the crystal structure of derivatives of 1,5-benzodiazepin-2-one (B1260877) has been determined using this technique. mdpi.com

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine the absolute configuration by comparing the experimental spectra with those of known standards or by applying empirical rules.

NMR Spectroscopy with Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as Mosher's acid, can convert a pair of enantiomers into a pair of diastereomers. The resulting diastereomers exhibit distinct NMR spectra, allowing for the determination of the absolute configuration of the original enantiomers.

Correlation with Known Compounds: The absolute configuration can also be established by chemically correlating the unknown compound to a compound of known absolute configuration through a series of stereochemically well-defined reactions.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents can occupy either axial or equatorial positions, leading to different conformational isomers (conformers).

Investigation of Chair and Boat Conformational Preferences

The chair conformation is significantly more stable than the boat conformation for cyclohexane and its derivatives. The boat conformation suffers from steric hindrance between the "flagpole" hydrogens and torsional strain along the sides. The twist-boat conformation is an intermediate in stability between the chair and boat forms.

The relative stability of the two possible chair conformations for a substituted cyclohexane is determined by the steric interactions of the substituents. Substituents in the equatorial position are generally more stable than in the axial position due to the avoidance of 1,3-diaxial interactions. These are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.

For cis-3-hydroxycyclohexane-1-carboxamide, one chair conformation will have both the hydroxyl and carboxamide groups in equatorial positions (diequatorial), while the ring-flipped conformation will have both groups in axial positions (diaxial). The diequatorial conformation is expected to be significantly more stable.

For trans-3-hydroxycyclohexane-1-carboxamide, both chair conformations will have one group in an axial position and the other in an equatorial position. The preferred conformation will be the one where the bulkier group occupies the equatorial position.

The preference of a substituent for the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. While specific A-values for the carboxamide group are not commonly tabulated, it is expected to have a significant steric demand. The hydroxyl group has a smaller A-value. Therefore, in the trans isomer, the conformation with the carboxamide group in the equatorial position and the hydroxyl group in the axial position would be favored.

Dynamics of Conformational Interconversion

The two chair conformations of a cyclohexane derivative are in a dynamic equilibrium, rapidly interconverting through a process called ring flipping. This process involves passing through higher-energy half-chair and twist-boat conformations. The energy barrier for this interconversion is typically low enough for it to occur rapidly at room temperature.

The rate of this interconversion is influenced by the nature and size of the substituents. Bulky substituents can raise the energy barrier for the ring flip. The equilibrium between the two chair conformations is determined by their relative stabilities. For cis-3-hydroxycyclohexane-1-carboxamide, the equilibrium will strongly favor the diequatorial conformer. For the trans isomer, the equilibrium will favor the conformer with the more sterically demanding carboxamide group in the equatorial position.

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and its derivatives. These methods provide information about the connectivity of atoms, the nature of functional groups, and the stereochemical and conformational arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The magnitude of the coupling constants between adjacent protons can also help to distinguish between cis and trans isomers and to determine the preferred chair conformation.

¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to their substitution and stereochemistry.

2D NMR Techniques: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the complete connectivity of the molecule, including the assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for:

The O-H stretching vibration of the hydroxyl group, typically a broad band around 3200-3600 cm⁻¹.

The N-H stretching vibrations of the primary amide, appearing as two sharp bands in the region of 3100-3500 cm⁻¹.

The C=O stretching vibration (Amide I band) of the carboxamide group, which is a strong absorption around 1630-1695 cm⁻¹.

The N-H bending vibration (Amide II band) around 1550-1640 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Table 2: Spectroscopic Data for Cyclohexane Derivatives

Spectroscopic Technique Compound Characteristic Signals/Bands
¹³C NMR cis-3-Aminocyclohexanecarboxylic acid Data available in public databases such as PubChem. nih.gov
IR Cyclohexanecarboxamide Data available in the NIST Chemistry WebBook. nist.gov

The combination of these advanced spectroscopic techniques provides a comprehensive toolkit for the unambiguous structural and stereochemical elucidation of this compound and its various isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and relative stereochemistry (cis/trans) of this compound isomers. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, while two-dimensional (2D) techniques like COSY, HSQC, and HMBC establish connectivity.

The stereochemical assignment hinges on the analysis of proton-proton coupling constants (³JHH) and nuclear Overhauser effects (NOEs). In cyclohexane systems, the chair conformation is most stable, and the coupling constant between adjacent axial-axial protons is significantly larger (typically 8-13 Hz) than that for axial-equatorial or equatorial-equatorial protons (typically 2-5 Hz).

For the trans isomer: The more stable conformation will have both the hydroxyl and carboxamide groups in equatorial positions. The protons at C-1 and C-3 (H-1 and H-3) would both be axial. The signal for H-1 would appear as a triplet of triplets (or a more complex multiplet) with large axial-axial couplings to the adjacent axial protons on C-2 and C-6. Similarly, the H-3 signal would show large axial-axial couplings to its neighboring axial protons.

For the cis isomer: The most stable chair conformation will have one substituent in an axial position and the other in an equatorial position. This results in smaller coupling constants for the H-1 and H-3 protons, as they will have fewer or no axial-axial interactions with their neighbors.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Hydroxycyclohexane Derivative (Data based on a related ester derivative, specific shifts for the amide will vary)

Atom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
C=O-~175-180
CH-OH~3.5-4.0~65-70
CH-C=O~2.3-2.6~40-45
Ring CH₂~1.2-2.1~20-40

Chiral Chromatographic Methods (e.g., GC, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

To separate and quantify the individual stereoisomers of this compound, chiral chromatography is essential. Since enantiomers possess identical physical properties in an achiral environment, they require a chiral environment to be differentiated. aocs.org This is achieved by using a chiral stationary phase (CSP) in either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analytical and preparative separation of chiral compounds. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. phenomenex.com These phases create "chiral pockets" through their complex polymeric structure, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the enantiomers. phenomenex.comnih.gov This results in the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to be retained on the column longer than the other. phenomenex.com The separation of the cis and trans diastereomers can often be achieved on a standard achiral column, while the subsequent separation of each pair of enantiomers requires a chiral column.

A typical method would involve screening various polysaccharide-based columns (e.g., Chiralpak®, Lux®) with different mobile phases (normal phase, reversed-phase, or polar organic) to find the optimal separation conditions. researchgate.net For instance, a patent for the precursor, cis-3-hydroxycyclohexane carboxylic acid benzyl (B1604629) ester, describes using a Chiralcel OJ column with a heptane/ethanol/methanol mobile phase to confirm an enantiomeric excess greater than 99%. np-mrd.org

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. gcms.czuni-muenchen.de The analytes often require derivatization to increase their volatility. For this compound, both the hydroxyl and amide groups could be derivatized (e.g., by silylation or acylation). The most common CSPs for chiral GC are based on derivatized cyclodextrins. researchgate.net These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for chiral recognition through inclusion complexation. researchgate.net The differential fit of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) leads to their separation. gcms.cz

Table 2: Typical Chiral Chromatography Methods for Separation of Hydroxy-Cyclic Compounds

TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile/Carrier PhaseDetection
HPLCPolysaccharide-based (e.g., Amylose/Cellulose derivatives)Hexane/Isopropanol, Ethanol/MethanolUV, MS
HPLCCyclodextrin-basedAcetonitrile/Water, Methanol/BufferUV, MS
GCDerivatized Cyclodextrin (e.g., β-DEX)Helium, HydrogenFID, MS

Theoretical and Computational Chemistry Approaches

Computational chemistry provides profound insights into the structural and electronic properties of molecules, complementing experimental data and aiding in the prediction of chemical behavior.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be employed to:

Determine Conformational Stabilities: The cyclohexane ring can adopt several conformations (chair, boat, twist-boat). DFT can accurately calculate the relative energies of the different chair conformations for both cis and trans isomers, confirming which conformer is the most stable. researchgate.net This is crucial for interpreting NMR coupling constants correctly.

Predict Spectroscopic Properties: DFT can predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the spectra for all possible isomers and conformers, the results can be compared with experimental data to confirm structural and stereochemical assignments.

Analyze Molecular Reactivity: DFT calculations reveal details about the electronic distribution within the molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map visually indicates the electron-rich (e.g., around the oxygen and nitrogen atoms) and electron-poor regions, providing clues about intermolecular interactions and reactivity. figshare.com

These computational analyses provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Computational Retrosynthesis Prediction Algorithms and Error Analysis

Computational retrosynthesis uses algorithms, often powered by artificial intelligence (AI) and machine learning, to devise potential synthetic routes for a target molecule. nih.gov The process involves recursively breaking down the target into simpler, commercially available precursors. nih.gov

For this compound, a retrosynthesis algorithm might propose several pathways:

Amide Formation: The most straightforward disconnection is across the amide bond, leading to 3-hydroxycyclohexanecarboxylic acid and ammonia (B1221849) (or an ammonia equivalent). This precursor acid is a known compound.

Hydroxylation/Reduction: An alternative route could start from a precursor like 3-oxocyclohexane-1-carboxamide (B2511937), with the key step being a stereoselective reduction of the ketone.

Ring Formation: A more complex route could involve a Diels-Alder reaction to construct the cyclohexene (B86901) ring, followed by functional group manipulations (hydroxylation, hydrogenation, amidation).

Error Analysis: While powerful, these algorithms are not infallible. Potential errors include:

Stereochemical Inaccuracy: An algorithm might propose a reaction that works for the general structure but fails to account for the required stereochemistry (cis or trans). For example, suggesting a reduction that is not stereoselective.

Ignoring Functional Group Compatibility: The algorithm might suggest a sequence where the reagents for one step would react with a functional group meant to be preserved for a later step.

Data-Driven Bias: The models are trained on vast databases of known reactions. If a particular transformation is rare or novel, the algorithm is unlikely to suggest it. The performance of these tools is highly dependent on the quality and breadth of the training data and often benefits from being combined with expert chemical knowledge. nih.gov

Applications of 3 Hydroxycyclohexane 1 Carboxamide in Advanced Chemical Synthesis and Materials Science

Strategic Use as Chiral Building Blocks in Asymmetric Synthetic Pathways

The development of methods to construct chiral building blocks is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is often critical to its biological activity. nih.gov 3-Hydroxycyclohexane-1-carboxamide possesses two stereogenic centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The distinct spatial arrangement of the hydroxyl and carboxamide groups in these isomers makes them valuable as chiral synthons.

Once the racemic mixture of this compound is separated into its individual, optically pure enantiomers, these compounds serve as powerful starting materials in asymmetric synthesis. The synthesis of chiral, non-racemic, cis-configured cyclohexanol (B46403) derivatives can be achieved through methods like enzymatic racemic splitting using hydrolases. google.com This approach allows for the isolation of specific stereoisomers that can guide the stereochemical outcome of subsequent reactions. For example, chiral ligands based on cyclohexane (B81311) motifs, such as trans-1,2-diaminocyclohexane, are widely used in transition-metal-catalyzed asymmetric reactions. pacific.edu Similarly, the defined stereochemistry of an optically pure this compound derivative can be transferred to a new molecule, ensuring the desired three-dimensional structure is obtained, which is crucial for creating effective and selective therapeutic agents.

Function as Key Synthetic Intermediates for the Construction of Complex Molecular Architectures

The hydroxyl and carboxamide functional groups of this compound can be chemically transformed in numerous ways, making the compound a key intermediate in multi-step synthetic sequences. Its ability to undergo oxidation, reduction, and substitution reactions allows for its incorporation into more complex molecular frameworks.

A significant application is its role as an intermediate in the synthesis of pharmaceutically active compounds. For instance, the closely related derivative, (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, is a crucial intermediate for making carbamoyloxymethyl triazole cyclohexyl acid Lysophosphatidic acid (LPA) antagonists, which are investigated for the treatment of fibrosis. google.com The synthesis involves a biocatalytic approach to produce the specific stereoisomer required for the final drug candidate, highlighting the importance of this scaffold in medicinal chemistry. google.comwipo.int The Passerini multicomponent reaction, which yields α-acyloxyamides, is another powerful tool that can be used to rapidly generate diverse compound libraries from simple starting materials, demonstrating the utility of carboxamide-containing scaffolds in accelerating drug discovery. nih.gov

Synthetic Transformation Reagents/Conditions Resulting Functional Group/Molecule Application Area
Oxidation of Hydroxyl GroupJones reagent (CrO₃/H₂SO₄)3-Ketocyclohexane-1-carboxamideIntermediate for further functionalization
Reduction of CarboxamideLithium aluminum hydride (LiAlH₄)(3-Hydroxycyclohexyl)methanamineBuilding block for ligands, polymers
Acylation of Hydroxyl GroupAcid chlorides, AnhydridesEster derivativesProdrug synthesis, material science
Intermediate for LPA AntagonistsBiocatalytic synthesis, multi-step sequenceCarbamoyloxymethyl triazole cyclohexyl acidsTherapeutic agents for fibrosis google.com

Utility in the Design and Development of Novel Catalysts

The cyclohexane framework is a common feature in many successful chiral ligands used in asymmetric catalysis. pacific.edu While this compound itself is not a catalyst, its structure is a prime candidate for modification to create novel ligands for transition-metal catalysts or as an organocatalyst scaffold. The cis and trans arrangements of the hydroxyl and carboxamide groups provide a rigid stereochemical foundation.

These two functional groups can act as bidentate coordinating sites for a metal center. By chemically modifying the hydroxyl and carboxamide moieties, a library of ligands with varying steric and electronic properties can be synthesized. For example, the nitrogen and oxygen atoms can coordinate to metals like copper or zinc, which are often used in catalysis. mdpi.com Studies on related cyclohexane-based diamine ligands have shown that both steric and electronic variations can significantly impact catalytic activity and enantioselectivity in reactions like the asymmetric Henry reaction and transfer hydrogenation. pacific.edu This suggests that derivatives of this compound could be developed into effective catalysts for a range of important chemical transformations.

Exploitation of Functional Groups for Polymer and Advanced Material Development

The presence of both a hydroxyl and a carboxamide group allows this compound to be used as a monomer in the synthesis of advanced polymers. The carboxamide group is the defining linkage in polyamides, such as nylon.

In polymer chemistry, this compound can serve as a monomer for creating specialized polyamides. For instance, copolymerization of a this compound derivative with ε-caprolactam can yield nylon-like materials. vulcanchem.com The incorporation of the hydroxyl-functionalized cyclohexane ring into the polymer backbone can impart unique properties. Research has indicated that such materials can exhibit enhanced thermal stability compared to conventional polymers. vulcanchem.com

Polymer Monomers Key Property Enhancement Decomposition Temperature
Conventional Nylon-6ε-caprolactamStandard thermal stability~220°C vulcanchem.com
Modified PolyamideThis compound, ε-caprolactamEnhanced thermal stability~280°C vulcanchem.com

The hydroxyl group provides a reactive handle for further polymer modification, such as grafting other polymer chains or attaching functional molecules to alter the material's surface properties, solubility, or biocompatibility.

Role as Precursors for Labeled Compounds in Chemical Research (e.g., Isotopic Labeling)

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. researchgate.netscbt.com They are used to trace the metabolic fate of drugs (ADME studies), elucidate reaction mechanisms, and as internal standards in quantitative mass spectrometry. researchgate.net this compound can be synthesized with isotopic labels (e.g., ²H, ¹³C, ¹⁴C) to serve as a precursor for labeled target molecules.

The synthesis of labeled compounds requires strategic planning to incorporate the isotope in a specific and stable position. nih.gov

¹³C or ¹⁴C Labeling: The carboxamide group is an ideal site for carbon labeling. Using labeled carbon monoxide (¹³CO or ¹⁴CO) or a labeled cyanide source in the synthetic route to form the carboxamide or a precursor nitrile can install the isotope. nih.gov This is valuable for tracking the molecule and its metabolites in pharmacological studies.

Deuterium (B1214612) (²H) Labeling: Deuterium can be incorporated into the cyclohexane ring. This can be achieved by using deuterated reducing agents (e.g., lithium aluminum deuteride) during the synthesis or through catalytic hydrogenation with deuterium gas (D₂). bridgeorganics.com Introducing deuterium can sometimes lead to an improved pharmacokinetic profile of a drug, known as the "deuterium effect."

These labeled precursors are critical for understanding the absorption, distribution, metabolism, and excretion of new drug candidates derived from the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxycyclohexane-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is recommended:

Acyl Chloride Formation : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form the corresponding acyl chloride. This step requires rigorous moisture control to prevent hydrolysis .

Amidation : Introduce the hydroxyl group at the 3-position via regioselective hydroxylation (e.g., using oxymercuration-demercuration) before reacting the intermediate with ammonia or a primary amine. Solvent choice (e.g., benzene vs. ethyl acetate) significantly impacts reaction efficiency and purity .

  • Key Considerations : Monitor reaction progress using TLC or HPLC to optimize stoichiometry and minimize side products.

Q. How can researchers characterize the structural and functional properties of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the hydroxyl (-OH) and carboxamide (-CONH₂) groups. The hydroxyl proton typically appears as a broad singlet (~1–5 ppm), while carboxamide protons resonate near 6–7 ppm .
  • IR Spectroscopy : Identify characteristic stretches for -OH (~3200–3600 cm⁻¹) and amide C=O (~1640–1680 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, aiding in structural elucidation .

Q. What factors influence the stability of this compound under laboratory storage conditions?

  • Critical Parameters :

  • Temperature : Store at –20°C in airtight containers to prevent thermal degradation.
  • pH : Avoid extremes (pH < 2 or > 10) to prevent hydrolysis of the carboxamide group .
  • Light Sensitivity : Protect from UV exposure, as cyclohexane derivatives are prone to photolytic decomposition .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxy position affect the compound’s biological activity or reactivity?

  • Experimental Design :

  • Synthesize enantiomers via chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) and compare their bioactivity using in vitro assays (e.g., enzyme inhibition).
  • Use X-ray crystallography or circular dichroism (CD) to resolve stereochemical configurations .
    • Data Interpretation : Conflicting bioactivity results between enantiomers may indicate receptor-specific binding, necessitating molecular docking studies .

Q. What reaction mechanisms govern the functionalization of this compound in complex syntheses?

  • Case Study :

  • Nucleophilic Substitution : The hydroxyl group can be replaced via Mitsunobu reactions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to generate ethers or esters .
  • Oxidation : Catalytic oxidation (e.g., with pyridinium chlorochromate) converts the hydroxyl group to a ketone, altering electronic properties .
    • Contradiction Analysis : Discrepancies in reaction yields may arise from steric hindrance or solvent polarity effects. Cross-validate using computational tools (e.g., DFT calculations) .

Q. How can researchers resolve contradictions in reported solubility or spectroscopic data for this compound?

  • Troubleshooting Framework :

Solvent Variability : Test solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Contradictions may stem from solvent-solute interactions .

Impurity Profiling : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that skew spectral data .

Interlab Comparisons : Collaborate with independent labs to standardize protocols (e.g., NMR referencing) .

Q. What methodologies are suitable for studying interactions between this compound and biological targets?

  • In Silico/In Vitro Integration :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized receptors .
    • Validation : Cross-check with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Innovations :

  • Solvent Replacement : Substitute benzene (toxic) with cyclopentyl methyl ether (CPME) or ethyl acetate .
  • Catalysis : Use immobilized enzymes or metal-organic frameworks (MOFs) to reduce waste and energy consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.